

Application Notes and Protocols: Hdac1-IN-6 in Acute Myeloid Leukemia (AML) Research

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Compound of Interest

Compound Name: Hdac1-IN-6

Cat. No.: B12372264

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Disclaimer: The compound "**Hdac1-IN-6**" is a representative name for a selective dual inhibitor of Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 6 (HDAC6). The following data and protocols are based on established principles of dual HDAC1/6 inhibition in acute myeloid leukemia (AML) research.

Introduction

Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Epigenetic dysregulation, particularly aberrant histone deacetylase (HDAC) activity, is a key contributor to leukemogenesis. HDACs are enzymes that remove acetyl groups from histones and other proteins, leading to chromatin compaction and transcriptional repression of tumor suppressor genes.^[1] In many AML subtypes, oncogenic fusion proteins recruit HDACs, including HDAC1, to silence genes essential for normal hematopoietic differentiation, thereby promoting leukemia.^{[2][3]}

HDAC1, a class I HDAC, is primarily a nuclear protein involved in regulating gene expression. Its overexpression is associated with the repression of tumor suppressor genes like p53.^[1] HDAC6, a class IIb HDAC, is predominantly cytoplasmic and its substrates include non-histone proteins such as α -tubulin and the chaperone protein Hsp90.^[2] Inhibition of HDAC6 leads to hyperacetylation of α -tubulin, disrupting cytoskeletal dynamics, and hyperacetylation of Hsp90, leading to the degradation of its client oncoproteins.

Hdac1-IN-6 is a potent, cell-permeable small molecule designed to selectively inhibit both HDAC1 and HDAC6. This dual-inhibitory action offers a multi-pronged therapeutic strategy against AML by simultaneously targeting nuclear gene expression and cytoplasmic protein stability, ultimately leading to cell cycle arrest and apoptosis. Studies have indicated that the simultaneous inhibition of both HDAC1 and HDAC6 can lead to enhanced anti-leukemic activity.[4]

Data Presentation

Table 1: In Vitro Cytotoxicity of Hdac1-IN-6 in AML Cell Lines

Cell Line	Subtype	Hdac1-IN-6 IC50 (nM)
HL-60	M2 (Promyelocytic)	85
THP-1	M5 (Monocytic)	120
Kasumi-1	M2 (t(8;21))	95
MV-4-11	M5 (MLL-rearranged)	110

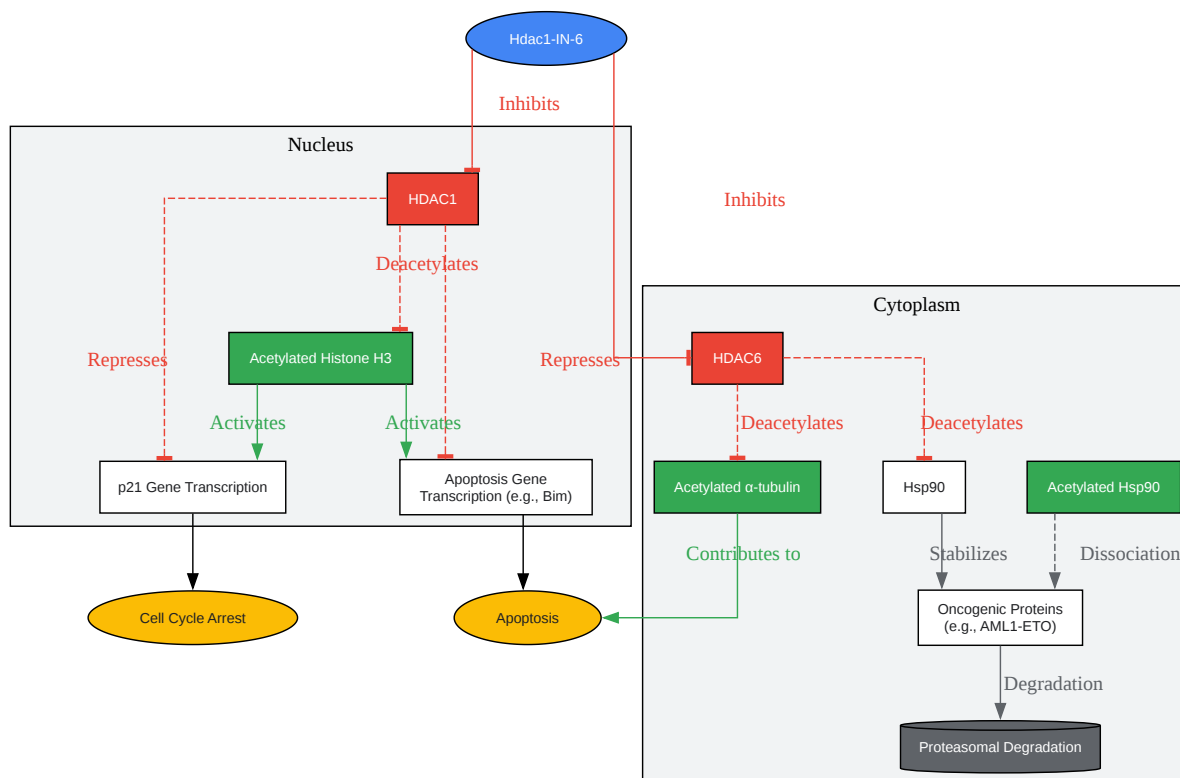
Table 2: Apoptosis Induction by Hdac1-IN-6 in AML Cell Lines (24-hour treatment)

Cell Line	Hdac1-IN-6 Concentration (nM)	% Apoptotic Cells (Annexin V+)
HL-60	0 (Vehicle)	4.2 ± 0.8
	100	35.6 ± 2.1
	200	58.3 ± 3.5
THP-1	0 (Vehicle)	3.8 ± 0.5
	150	31.2 ± 1.9
	300	51.7 ± 2.8

Table 3: Pharmacodynamic Biomarker Modulation by Hdac1-IN-6 in HL-60 Cells (24-hour treatment)

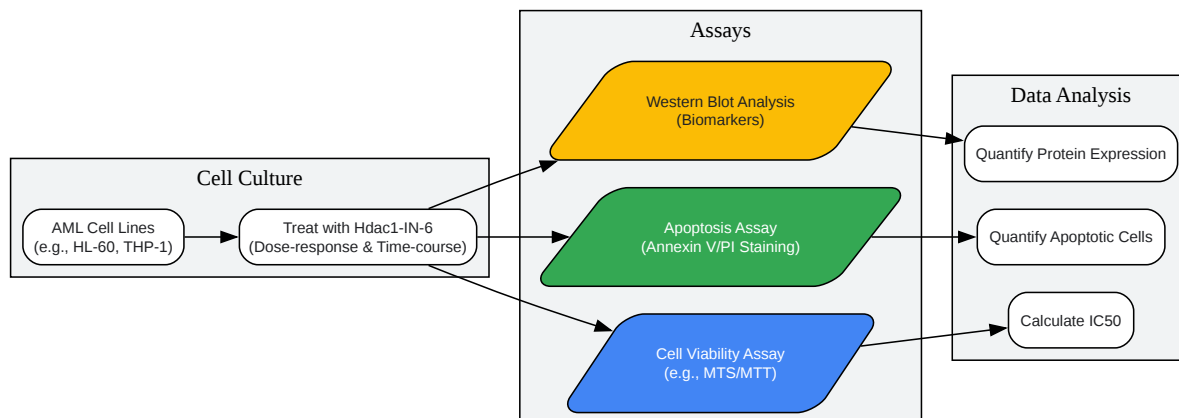
Protein Target	Hdac1-IN-6 (100 nM) Fold Change (vs. Vehicle)
Acetyl-Histone H3 (HDAC1 substrate)	4.2 ± 0.5
Acetyl-α-tubulin (HDAC6 substrate)	5.8 ± 0.7
p21 WAF1/CIP1	3.5 ± 0.4
Cleaved PARP	6.1 ± 0.9
Bim	2.9 ± 0.3

Mandatory Visualizations



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Caption: Proposed signaling pathway of **Hdac1-IN-6** in AML.



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References

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